(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
The synthesis of (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the use of fluoroform and other reagents under specific conditions. One method involves the nucleophilic trifluoromethylation of esters using fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures, yielding high conversion rates . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and drug development.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and ability to interact with various enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group but lacks the fluoro and prop-2-enoic acid moieties.
α-(Trifluoromethyl)styrene: This compound is used as a synthetic intermediate and shares the trifluoromethyl group but has different structural features
Properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRFUNTWIUZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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